molecular formula C48H28MnN4O8 B14007455 manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid

manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid

Cat. No.: B14007455
M. Wt: 843.7 g/mol
InChI Key: RLBVUQKTGBHUFL-UHFFFAOYSA-L
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Description

Manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid is a complex compound that belongs to the family of metalloporphyrins Metalloporphyrins are known for their diverse applications in various fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid typically involves the reaction of manganese salts with 4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid under controlled conditions. The reaction is usually carried out in a solvent such as methanol or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified through filtration and washing with methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of new metalloporphyrin derivatives with different functional groups .

Mechanism of Action

The mechanism of action of manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid involves its ability to mimic the activity of natural enzymes like superoxide dismutase. The compound can scavenge reactive oxygen species, thereby reducing oxidative stress in biological systems. It interacts with molecular targets such as superoxide radicals and peroxynitrite, converting them into less harmful species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid apart from similar compounds is its specific combination of functional groups and oxidation state, which confer unique catalytic and biological properties.

Properties

Molecular Formula

C48H28MnN4O8

Molecular Weight

843.7 g/mol

IUPAC Name

manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid

InChI

InChI=1S/C48H30N4O8.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2

InChI Key

RLBVUQKTGBHUFL-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Mn+2]

Origin of Product

United States

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